Ani9
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ani 9 involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-(4-chloro-2-methylphenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 2-methoxybenzaldehyde to yield Ani 9 .
Industrial Production Methods: While specific industrial production methods for Ani 9 are not widely documented, the synthesis typically follows the laboratory preparation methods with optimization for large-scale production. This includes ensuring high yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Ani 9 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the acetohydrazide and methoxybenzylidene moieties. These reactions can be influenced by various reagents and conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include hydrazine hydrate and methoxybenzaldehyde, typically under reflux conditions.
Oxidation and Reduction Reactions: While not extensively documented for Ani 9, potential oxidation reactions could involve reagents like potassium permanganate, and reduction reactions could involve reagents like sodium borohydride.
Major Products: The major product formed from the synthesis of Ani 9 is the compound itself, 2-(4-chloro-2-methylphenoxy)-N’-(2-methoxybenzylidene)acetohydrazide. Further reactions could lead to derivatives or analogs with modified functional groups.
Scientific Research Applications
Ani 9 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Ani 9 serves as a tool for studying the structure and function of calcium-activated chloride channels, specifically ANO1.
Biology: It is used to investigate the physiological roles of ANO1 in various cell types, including epithelial cells, smooth muscle cells, and sensory neurons.
Industry: The compound’s selective inhibition of ANO1 makes it valuable for developing new drugs and therapeutic agents targeting chloride channels.
Mechanism of Action
Ani 9 exerts its effects by selectively inhibiting the activity of the calcium-activated chloride channel ANO1. This inhibition occurs through binding to the channel and blocking chloride ion transport, which affects various physiological processes such as fluid secretion, smooth muscle contraction, and nociception. The high selectivity of Ani 9 for ANO1 over ANO2 is due to its specific molecular structure, which allows it to interact with unique binding sites on ANO1 .
Comparison with Similar Compounds
CaCCinh-A01: Another inhibitor of calcium-activated chloride channels, but with lower selectivity for ANO1 compared to Ani 9.
Niflumic Acid: A non-selective inhibitor of chloride channels, affecting both ANO1 and other chloride channels.
T16Ainh-A01: A selective ANO1 inhibitor, but with different potency and selectivity profiles compared to Ani 9.
Uniqueness of Ani 9: Ani 9 stands out due to its high potency and selectivity for ANO1, with an IC50 value of 77 nanomolar. Unlike other inhibitors, Ani 9 does not affect ANO2 activity or intracellular calcium signaling, making it a highly specific tool for studying ANO1 and its physiological roles .
Properties
Molecular Formula |
C17H17ClN2O3 |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10- |
InChI Key |
KDALDZRKOBJXIE-GRSHGNNSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C\C2=CC=CC=C2OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2OC |
Origin of Product |
United States |
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